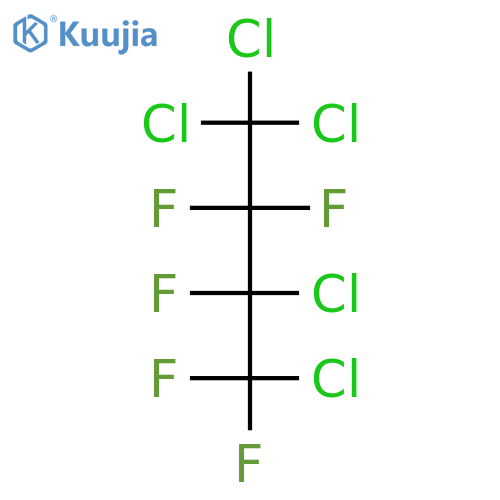Cas no 375-46-2 (Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-)

375-46-2 structure
商品名:Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-
Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- 化学的及び物理的性質
名前と識別子
-
- Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-
- 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluorobutane
- 1,2,4,4,4-Pentachloropentafluorobutane
- PC5369F
- FT-0606236
- 1,1,1,3,4-pentakis(chloranyl)-2,2,3,4,4-pentakis(fluoranyl)butane
- AKOS025310386
- 375-46-2
- 1,1,1,3,4-Pentachloropentafluorobutane
- SCHEMBL11617844
- A823749
- QXPPGHDQTVKTDY-UHFFFAOYSA-N
- DTXSID40379742
-
- インチ: InChI=1S/C4Cl5F5/c5-1(10,4(9,13)14)2(11,12)3(6,7)8
- InChIKey: QXPPGHDQTVKTDY-UHFFFAOYSA-N
- ほほえんだ: ClC(Cl)(Cl)C(F)(F)C(Cl)(F)C(Cl)(F)F
計算された属性
- せいみつぶんしりょう: 317.83600
- どういたいしつりょう: 317.836
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1,788 g/cm3
- ふってん: 163-171°C
- フラッシュポイント: 73°C
- 屈折率: 1.425
- PSA: 0.00000
- LogP: 4.72810
Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- セキュリティ情報
Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- 税関データ
- 税関コード:2903799090
- 税関データ:
中国税関コード:
2903799090概要:
2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
要約:
2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1941729-5g |
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane |
375-46-2 | 98% | 5g |
¥3768.00 | 2024-05-16 | |
| Apollo Scientific | PC5369F-5g |
1,2,4,4,4-Pentachloropentafluorobutane |
375-46-2 | 96% | 5g |
£312.00 | 2025-02-21 | |
| Apollo Scientific | PC5369F-1g |
1,2,4,4,4-Pentachloropentafluorobutane |
375-46-2 | 96% | 1g |
£121.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1941729-1g |
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane |
375-46-2 | 98% | 1g |
¥1875.00 | 2024-05-16 |
Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
375-46-2 (Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-) 関連製品
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量